molecular formula C7H6O2 B074387 Benzoic acid-carboxy-14C CAS No. 1589-66-8

Benzoic acid-carboxy-14C

Cat. No.: B074387
CAS No.: 1589-66-8
M. Wt: 124.11 g/mol
InChI Key: WPYMKLBDIGXBTP-WGGUOBTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid-carboxy-14C is a radiolabeled compound where the carboxyl group of benzoic acid is labeled with carbon-14, a radioactive isotope of carbon. This compound is primarily used in scientific research to trace and study metabolic pathways, chemical reactions, and environmental processes due to its radioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid-carboxy-14C can be synthesized through several methods. One common method involves the reaction of carbon dioxide labeled with carbon-14 with phenyllithium. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is often produced in specialized facilities equipped to handle radioactive materials.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid-carboxy-14C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbon dioxide and water.

    Reduction: It can be reduced to benzyl alcohol.

    Substitution: The carboxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the reagent used.

Scientific Research Applications

Benzoic acid-carboxy-14C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid-carboxy-14C involves its incorporation into various metabolic pathways. The carbon-14 label allows researchers to track the compound’s movement and transformation within a system. The molecular targets and pathways involved depend on the specific application, such as studying the metabolism of benzoic acid in organisms or its degradation in the environment .

Comparison with Similar Compounds

Benzoic acid-carboxy-14C is unique due to its radiolabeling with carbon-14, which allows for precise tracking and study of its behavior in various systems. Similar compounds include:

These compounds share the common feature of being radiolabeled, which makes them valuable tools in scientific research for tracing and studying complex processes.

Properties

IUPAC Name

benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i7+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-WGGUOBTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid-carboxy-14C
Reactant of Route 2
Benzoic acid-carboxy-14C
Reactant of Route 3
Benzoic acid-carboxy-14C
Reactant of Route 4
Benzoic acid-carboxy-14C
Reactant of Route 5
Benzoic acid-carboxy-14C
Reactant of Route 6
Benzoic acid-carboxy-14C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.